molecular formula C24H28N4O4S2 B2490987 Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 896022-29-0

Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2490987
CAS No.: 896022-29-0
M. Wt: 500.63
InChI Key: YBOUOKBUHOGAAK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane-1-amido group at position 5, a sulfanyl acetamido linker at position 2, and an ethyl benzoate ester. The thiadiazole ring and sulfanyl group contribute to electronic interactions, which may influence binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S2/c1-2-32-20(30)17-5-3-4-6-18(17)25-19(29)13-33-23-28-27-22(34-23)26-21(31)24-10-14-7-15(11-24)9-16(8-14)12-24/h3-6,14-16H,2,7-13H2,1H3,(H,25,29)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOUOKBUHOGAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate, one approach involves a multistep process:

  • Formation of the 1,3,4-thiadiazole ring: : Starting with thiosemicarbazide and ethyl chloroformate, the thiadiazole ring is formed under basic conditions.

  • Introduction of the adamantane moiety: : The thiadiazole intermediate is reacted with adamantane carboxylic acid chloride in the presence of a base to form the adamantane-substituted thiadiazole.

  • Acylation reaction: : This intermediate undergoes an acylation reaction with ethyl 2-bromoacetate to introduce the ethyl ester and sulfanyl groups.

  • Amidation: : Finally, the intermediate is amidated with 2-aminobenzoic acid under condensation conditions to yield the desired product.

Industrial Production Methods

For industrial-scale production, optimization of the above reactions is necessary, involving:

  • High-purity reagents: : Ensuring the purity of starting materials to minimize side reactions.

  • Controlled reaction conditions: : Maintaining precise temperature, pH, and reaction time.

  • Efficient purification methods: : Employing techniques like recrystallization, column chromatography, or distillation to achieve high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo several chemical reactions:

Types of Reactions

  • Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reductive cleavage of the sulfanyl group can yield the corresponding thiol.

  • Substitution: : Electrophilic or nucleophilic substitution on the benzene ring and thiadiazole ring.

Common Reagents and Conditions

  • Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Use of lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenating agents (for electrophilic substitution) and alkyl halides (for nucleophilic substitution).

Major Products

  • Oxidation: : Formation of sulfoxide and sulfone derivatives.

  • Reduction: : Thiol-containing analogs.

  • Substitution: : Varied substituted products depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

Medicine

This compound shows promise as a therapeutic agent, particularly in the development of antiviral, antibacterial, and anticancer drugs due to the presence of the thiadiazole ring, known for its bioactivity.

Industry

It can be utilized in materials science for developing novel polymers and as a stabilizer in various industrial processes.

Mechanism of Action

Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate's mechanism of action is largely dependent on its interactions with molecular targets:

  • Binding to enzymes: : Inhibiting or modifying enzyme activity by binding to active sites or allosteric sites.

  • Interaction with receptors: : Modulating receptor function in biological pathways.

  • Influence on cellular processes: : Altering cellular signaling and metabolic pathways through its structural components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and reported activities of Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate with related compounds:

Compound Name Thiadiazole Substituent Acetamido Linker Ester Group Biological Activity/Notes Reference
This compound (Target) Adamantane-1-amido 2-sulfanyl acetamido Ethyl benzoate Hypothesized enzyme inhibition (structural inference)
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide Benzylsulfanyl 2-(piperidin-1-yl) acetamido None Antihypertensive, anticonvulsant [3]
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate 4-methyl-3-morpholine-4-sulfonylbenzamido 2-sulfanyl acetamido Ethyl acetate Potential enzyme modulation (morpholine sulfonyl enhances solubility) [6]
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide 5-Methylbenzoxazol-2-yl Sulfanyl acetohydrazide None Intermediate for bioactive hydrazide derivatives [2]
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole-methyl-oxadiazole Sulfanyl acetamido Variable substituents Anticancer, antimicrobial (oxadiazole variant) [4]

Key Comparative Insights

Adamantane vs. Benzyl/Morpholine Substituents: The adamantane group in the target compound likely increases lipophilicity and membrane permeability compared to benzylsulfanyl (in [3]) or morpholine sulfonyl (in [6]). Adamantane’s rigid structure may also enhance target specificity by fitting into hydrophobic enzyme pockets .

Thiadiazole vs. Oxadiazole Cores: Replacing 1,3,4-thiadiazole with 1,3,4-oxadiazole (as in ) alters electronic properties (oxygen vs. Thiadiazoles generally exhibit stronger enzyme inhibition due to sulfur’s polarizability .

Ester Groups and Bioavailability: The ethyl benzoate ester in the target compound may enhance oral bioavailability compared to non-esterified analogs (e.g., [3]). Ester groups are often hydrolyzed in vivo to active carboxylic acids, enabling prodrug strategies .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in , involving:

  • Coupling of adamantane-1-carboxylic acid to 5-amino-1,3,4-thiadiazole-2-thiol.
  • Subsequent sulfanyl acetamido benzoate esterification.
    • By contrast, morpholine sulfonyl derivatives () require sulfonation steps, increasing synthetic complexity.

Research Findings and Data

Physicochemical Properties (Inferred)

Property Target Compound N-(5-Benzylsulfanyl-...) Ethyl 2-[[5-(4-methyl-3-morpholin-4-ylsulfonyl...)
Molecular Weight ~495 g/mol ~350 g/mol ~520 g/mol
LogP (Predicted) 4.2 (high lipophilicity) 3.1 2.8 (morpholine enhances polarity)
Solubility (Water) Low Moderate High

Biological Activity

Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including the thiadiazole ring and adamantane moiety, contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N4O4S2. The compound consists of:

  • Thiadiazole ring : Known for its bioactive properties.
  • Adamantane moiety : Provides unique steric and electronic characteristics.
  • Benzoate ester : Enhances solubility and stability.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the thiadiazole ring : Using thiosemicarbazide and ethyl chloroformate under basic conditions.
  • Introduction of the adamantane moiety : Reaction with adamantane carboxylic acid chloride.
  • Acylation with ethyl 2-bromoacetate : To introduce the ethyl ester and sulfanyl groups.
  • Amidation with 2-aminobenzoic acid : Final step to yield the target compound.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance:

  • A study reported that compounds similar to this compound showed cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells .
  • The structure–activity relationship analysis revealed that specific substitutions on the thiadiazole ring enhance cytotoxicity, suggesting that this compound may possess similar or enhanced efficacy against cancer cells due to its unique structure.

Antiviral and Antibacterial Activity

The presence of the thiadiazole ring is also linked to antiviral and antibacterial properties:

  • Compounds containing thiadiazole have been shown to exhibit activity against various viral strains and bacterial pathogens. The mechanism often involves interference with microbial cell function or replication processes.

Study on Thiadiazole Derivatives

A comprehensive review highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives, noting that many exhibit significant suppressive activity against cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Specific Findings on Related Compounds

In a related investigation focusing on similar compounds, it was found that certain derivatives could inhibit tumor growth effectively in vitro. For example, N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells . This suggests that this compound could potentially exhibit comparable or superior activity.

Comparison with Similar Compounds

CompoundStructureBiological Activity
This compoundStructureAnticancer, Antiviral
Ethyl 2-(2-{[5-(cyclohexane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoateStructureModerate Anticancer
Ethyl 2-(2-{[5-(phenylamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoateStructureLow Anticancer

Q & A

Q. What are the common synthesis strategies for Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves sequential coupling of adamantane-1-carboxylic acid with 5-amino-1,3,4-thiadiazole-2-thiol, followed by introduction of the sulfanyl acetamido group. Key steps include:
  • Step 1 : Activation of adamantane-1-carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond with the thiadiazole ring .
  • Step 2 : Reaction of the thiol group on the thiadiazole with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
  • Purification : Intermediate products are isolated via column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : ¹H and ¹³C NMR to identify hydrogen environments (e.g., adamantane protons at δ 1.6–2.1 ppm, aromatic protons at δ 7.2–8.3 ppm) and carbon backbone .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-S bond in thiadiazole) confirm functional groups .
  • X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., a=16.89 Å, β=96.08°) and dihedral angles between thiadiazole and benzoate groups validate spatial conformation .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; limited water solubility due to hydrophobic adamantane and thiadiazole moieties .
  • Stability : Stable at room temperature in dry environments. Degrades under strong acidic/basic conditions (pH <2 or >12) or prolonged UV exposure. Store at -20°C in amber vials for long-term stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfanyl acetamido linkage?

  • Methodological Answer :
  • Catalyst Optimization : Use 4-dimethylaminopyridine (DMAP) to accelerate nucleophilic substitution between thiols and chloroacetamide derivatives, improving yields from ~60% to >85% .
  • Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (e.g., oxidation of thiols) .
  • Real-Time Monitoring : Employ thin-layer chromatography (TLC; chloroform:methanol 9:1) to track reaction progress and terminate at optimal conversion .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to distinguish overlapping signals, particularly between adamantane and thiadiazole protons .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., Gaussian 09, B3LYP/6-31G* basis set) to identify misassignments .
  • Isotopic Labeling : Introduce deuterated reagents (e.g., D₂O exchange) to confirm labile protons in the acetamido group .

Q. What strategies are effective for evaluating this compound’s biological activity against cancer cell lines?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes like glutaminase (due to thiadiazole’s role in inhibiting glutamine metabolism) or kinases linked to adamantane’s hydrophobic interactions .
  • In Vitro Assays :
  • MTT Assay : Test cytotoxicity in HepG2 or MCF-7 cells (IC₅₀ calculations) with positive controls like BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) .
  • Enzyme Inhibition : Measure glutaminase activity via glutamate production (colorimetric assay, absorbance at 340 nm) .
  • Data Validation : Address outliers by repeating assays in triplicate and using siRNA knockdown to confirm target specificity .

Q. How can researchers resolve discrepancies in biological activity between similar derivatives?

  • Methodological Answer :
  • SAR Analysis : Compare substituents (e.g., replacing adamantane with cyclohexyl in reduces potency by ~40%, indicating adamantane’s critical role in target binding) .
  • Molecular Docking : Use AutoDock Vina to model interactions with glutaminase (PDB ID: 3VP1). Hydrophobic adamantane may occupy a pocket near the active site, while the thiadiazole sulfanyl group disrupts substrate binding .
  • Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., hydrolyzed benzoate esters) that may alter activity .

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